methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate involves several steps . The process starts with 5-Bromo-3-indazole and methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is represented by the InChI code1S/C10H9BrN2O2/c1-14-10(13)9-7-5-6(11)3-4-8(7)12-15-9/h3-5H,1-2H3
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate has a molecular weight of 255.068 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 399.7±22.0 °C at 760 mmHg , and the melting point is 208-210ºC . The flash point is 195.5±22.3 °C .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, as an indole derivative, could potentially be used in the synthesis of various biologically active compounds .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . Given its indole structure, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate could potentially be explored for its anticancer properties .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties . Therefore, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate could potentially be used in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate could potentially be used in the treatment of these disorders .
Antiviral Applications
Indole derivatives have shown antiviral properties . Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, as an indole derivative, could potentially be used in the development of new antiviral agents .
Inhibitors of Aldose Reductase and Aldehyde Reductase
Indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate could potentially be used in this application .
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-1-methylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFFZUUZKALCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179329 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | |
CAS RN |
1363381-41-2 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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